An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries. Its structure, incorporating both a hydroxyl and a nitrile functional group, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and specialty chemicals. This technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxybutyronitrile, detailed experimental protocols, and an exploration of its relevance in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Hydroxybutyronitrile is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
Table 1: Chemical and Physical Properties of 3-Hydroxybutyronitrile
| Property | Value | Reference(s) |
| IUPAC Name | 3-Hydroxybutanenitrile | |
| Synonyms | 3-Hydroxybutyronitrile, β-Hydroxybutyronitrile | [1][2] |
| CAS Number | 4368-06-3 | [1][2] |
| Molecular Formula | C₄H₇NO | [1][3] |
| Molecular Weight | 85.11 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow/amber liquid | |
| Boiling Point | 214 - 217.3 °C at 760 mmHg | [1][2] |
| Melting Point | Data not available | |
| Density | 0.976 - 0.991 g/mL at 20-25 °C | [1][2] |
| Solubility | Soluble in water and most organic solvents. | |
| Refractive Index (n²⁰/D) | 1.429 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Hydroxybutyronitrile. Below is a summary of its key spectral features.
Table 2: Spectroscopic Data for 3-Hydroxybutyronitrile
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, as well as the hydroxyl (-OH) proton. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the methine carbon bearing the hydroxyl group, and the nitrile carbon. The nitrile carbon typically appears in the 115-125 ppm region. |
| FT-IR | The infrared spectrum is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group, a water molecule, or other characteristic fragments. The fragmentation of alcohols often results in a small or absent molecular ion peak, with common fragments arising from cleavage of the C-C bond adjacent to the oxygen and loss of water. |
Experimental Protocols
Synthesis of 3-Hydroxybutyronitrile from Propylene Oxide
A common method for the synthesis of 3-Hydroxybutyronitrile involves the ring-opening of propylene oxide with a cyanide source, such as hydrogen cyanide, in an aqueous solution under controlled pH conditions.[4]
Materials:
-
Propylene oxide
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Sulfuric acid (H₂SO₄) or other suitable acid for pH adjustment
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare an aqueous solution of hydrogen cyanide by carefully reacting a cyanide salt (e.g., KCN) with an acid (e.g., H₂SO₄) in water, maintaining a pH between 8 and 10. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of hydrogen cyanide.
-
Cool the hydrogen cyanide solution to below 20°C.
-
Slowly add propylene oxide dropwise to the stirred hydrogen cyanide solution while maintaining the temperature below 20°C.
-
Allow the reaction to proceed for several hours (e.g., 9.5 hours) until the reaction is complete, which can be monitored by techniques such as gas chromatography.
-
After the reaction is complete, neutralize the reaction mixture carefully with an acid.
-
Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 3-Hydroxybutyronitrile.
Purification by Distillation
The crude 3-Hydroxybutyronitrile can be purified by vacuum distillation.[5] Wiped-film molecular distillation has also been shown to be an effective method for achieving high purity (>99.5%).[6]
Procedure (Vacuum Distillation):
-
Set up a vacuum distillation apparatus.
-
Place the crude 3-Hydroxybutyronitrile in the distillation flask.
-
Heat the flask gently while applying a vacuum.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, related compounds have been distilled at temperatures around 90-115°C under a vacuum of 0.4 mmHg.[5]
Logical Relationships and Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 3-Hydroxybutyronitrile can be visualized as a series of sequential steps.
Role in Drug Development and Signaling Pathways
3-Hydroxybutyronitrile itself is not widely reported as a pharmacologically active compound with direct effects on specific signaling pathways. Its primary significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex pharmaceutical ingredients.[7]
The related compound, 3-hydroxybutyrate, is a ketone body that plays a significant role in energy metabolism, particularly in the brain during periods of fasting or exercise.[8][9] 3-Hydroxybutyrate can influence neuronal function and has been shown to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in synaptic plasticity and neuronal stress resistance.[8] The metabolic pathway of 3-hydroxybutyrate involves its conversion from acetoacetyl-CoA and its subsequent use as an energy source.[10][11] While 3-Hydroxybutyronitrile can be a precursor to 3-hydroxybutyric acid, its direct involvement in these signaling pathways has not been established.
The nitrile group is a common pharmacophore in many approved drugs and is often used to improve the pharmacokinetic properties of a molecule.[7] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.
Potential Metabolic Fate
While specific studies on the metabolism of 3-Hydroxybutyronitrile are limited, it is plausible that it could be metabolized in vivo to 3-hydroxybutyric acid through hydrolysis of the nitrile group. This would then enter the well-established metabolic pathways of ketone bodies.
Safety and Handling
3-Hydroxybutyronitrile is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Hydroxybutyronitrile is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and it can be purified to a high degree. While its direct biological activity is not extensively documented, its role as a precursor to important molecules, including those involved in energy metabolism, underscores its importance in the fields of chemistry and drug development. Further research into its potential metabolic pathways and toxicological profile would provide a more complete understanding of this versatile compound.
References
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 8. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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